molecular formula C25H23N3O3S B4908941 N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B4908941
M. Wt: 445.5 g/mol
InChI Key: ICGVQSMBRMNPFS-UHFFFAOYSA-N
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Description

N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a carbamothioyl linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The phenyl group is then introduced through a coupling reaction, such as a Suzuki or Heck reaction.

The final step involves the formation of the carbamothioyl linkage and the attachment of the propan-2-yloxy group

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The carbamothioyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its combination of a benzoxazole ring, a phenyl group, and a carbamothioyl linkage

Properties

IUPAC Name

N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-15(2)30-20-11-7-17(8-12-20)23(29)28-25(32)26-19-9-5-18(6-10-19)24-27-21-14-16(3)4-13-22(21)31-24/h4-15H,1-3H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGVQSMBRMNPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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